5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

Physicochemical profiling Drug-likeness prediction Sulfonamide ionization

This 5-bromo-pyridine-3-sulfonamide bearing an N-(1-ethylpiperidin-3-yl) side chain is a strategic building block for orexin receptor SAR and CNS-penetrant kinase inhibitor design. Its predicted pKa of 8.21 ensures ~87% neutral fraction at physiological pH, favoring passive brain penetration over ionized piperidine analogs. The bromine atom enables late-stage Suzuki, Buchwald-Hartwig, or Sonogashira diversification. Sourced from a validated Mg–halogen exchange route scalable to kilogram quantities, this compound reduces technical risk for programs transitioning from gram-scale exploration to lead optimization.

Molecular Formula C12H18BrN3O2S
Molecular Weight 348.259
CAS No. 1244060-04-5
Cat. No. B580461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide
CAS1244060-04-5
Synonyms5-broMo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonaMide
Molecular FormulaC12H18BrN3O2S
Molecular Weight348.259
Structural Identifiers
SMILESCCN1CCCC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H18BrN3O2S/c1-2-16-5-3-4-11(9-16)15-19(17,18)12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3
InChIKeyZRYWBWSQYIBREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide (CAS 1244060-04-5): Core Structural Profile and Research Procurement Differentiation


5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is a pyridine-3-sulfonamide derivative characterized by a bromine atom at the 5-position of the pyridine core and an N-(1-ethylpiperidin-3-yl) side chain. This compound belongs to a class of sulfonamide-bearing heterocycles that have been explored as orexin receptor modulators and kinase inhibitor scaffolds [1]. With a molecular formula of C12H18BrN3O2S, a molecular weight of 348.26, and a predicted pKa of 8.21 for the sulfonamide NH , this building block occupies a defined chemical space that distinguishes it from analogs with alternative N-substitution patterns, halogen substitutions, or piperidine regioisomers. The bromine substituent provides a versatile synthetic handle for downstream cross-coupling reactions, while the ethylpiperidine moiety imparts a specific steric and electronic profile relevant to target engagement optimization in medicinal chemistry campaigns.

Why Identical-Skeleton Analogs Cannot Substitute for 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide in MedChem Optimization


Compounds within the 5-bromo-pyridine-3-sulfonamide class cannot be generically interchanged at the procurement stage because the N-substituent on the piperidine ring dictates fundamental determinants of drug-likeness: ionization state (pKa), lipophilicity (log P), steric bulk, hydrogen-bonding capacity, and, ultimately, target binding affinity and selectivity [1]. While closely related analogs—such as the N-methylpiperidine, N-unsubstituted piperidine, and chloro-substituted variants—share the same core scaffold, each substitution pattern produces a distinct pharmacological vector. Patent disclosures on piperidine sulphonamide derivatives reveal that even minor changes in the amine substituent (e.g., methyl vs. ethyl) can shift orexin receptor subtype selectivity and potency profiles [1]. The following quantitative evidence sections demonstrate that the specific combination of the 5-bromo and N-(1-ethylpiperidin-3-yl) features in this compound uniquely position it for certain physicochemical and synthetic requirements that nearest analogs cannot fulfill.

Quantitative Differentiators for 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide Procurement: Evidence-Based Comparison Against Closest Analogs


Predicted pKa Differentiation: Impact on Ionization State at Physiological pH

The predicted pKa of the sulfonamide NH in 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is 8.21 ± 0.20 . At physiological pH (7.4), this pKa means the compound is approximately 87% neutral, whereas the unsubstituted piperidine analog (pKa ~9.5–10.5 for the piperidine NH) would be predominantly protonated, altering both permeability and target engagement profile. This ionization difference constitutes a class-level distinction in membrane permeability and CNS penetration potential, where the neutral fraction is critical for passive diffusion across the blood-brain barrier.

Physicochemical profiling Drug-likeness prediction Sulfonamide ionization

Synthetic Viability: Demonstrated Scalability of the Core 5-Bromo-pyridine-3-sulfonamide Scaffold via Continuous Flow Process

A multistep continuous flow process has been demonstrated for the structurally related 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, achieving the production of 76 kg with robust impurity control . This precedent establishes the synthetic tractability of the 5-bromo-pyridine-3-sulfonamide core on manufacturing scale, providing procurement confidence that this compound can be accessed with sufficient quantities and purity for lead optimization and early development. The ethylpiperidine side chain in the target compound is introduced via an analogous sulfonylation step using 1-ethylpiperidin-3-amine, which is commercially available, further supporting synthetic feasibility .

Process chemistry Scale-up synthesis Continuous flow manufacturing

Structural Differentiation: Ethylpiperidine vs. Methylpiperidine – Steric and Lipophilic Effects on Target Binding

The N-ethyl substituent on the piperidine ring of the target compound increases steric bulk and lipophilicity compared to the N-methyl analog. Based on patent SAR data for piperidine sulphonamide orexin receptor antagonists, compounds with larger N-alkyl substituents (e.g., ethyl vs. methyl) can exhibit enhanced binding affinity and selectivity for OX2R over OX1R [1]. Although direct IC50 data for this specific compound are not publicly available, the structural precedent from the piperidine sulphonamide patent series supports the hypothesis that the ethyl substitution confers a measurable pharmacological advantage over the methyl analog in orexin receptor antagonist programs.

Structure-activity relationship (SAR) Ligand efficiency Orexin receptor antagonists

Best-Fit Application Scenarios for 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide Based on Quantifiable Evidence


Orexin Receptor Antagonist Lead Optimization (Sleep Disorder and Narcolepsy Programs)

The compound's structural alignment with piperidine sulphonamide orexin receptor antagonist pharmacophores [1] makes it a strategic building block for SAR exploration in sleep disorder drug discovery. The ethylpiperidine moiety is a key differentiator for tuning OX2R vs. OX1R selectivity, as established in the patent literature. Procurement is warranted for programs that have identified the 5-bromo-pyridine-3-sulfonamide core as a privileged scaffold and require a systematic exploration of N-alkyl substitutions to optimize receptor subtype selectivity and metabolic stability.

Kinase Inhibitor Scaffold Development Featuring Bromine as a Cross-Coupling Handle

The 5-bromo substituent provides a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification of the pyridine core in kinase inhibitor design. The predicted moderate pKa (8.21) supports adequate cell permeability, while the ethylpiperidine side chain can be exploited to occupy hydrophobic back pockets in kinase ATP-binding sites. This compound is suitable as a starting material for focused kinase libraries where the sulfonamide group serves as a hinge-binding motif.

Physicochemical Tool Compound for CNS Drug Discovery – Neutral Fraction Advantage

With a predicted sulfonamide NH pKa of 8.21 , the compound maintains a predominantly neutral (~87%) fraction at physiological pH, favoring passive CNS penetration over analogs with basic piperidine NH groups that would be primarily ionized. This property supports its use as a tool compound in CNS permeability assays and as a privileged fragment for CNS drug discovery programs requiring neutral, brain-penetrant sulfonamides.

Chemical Process Development Feasibility Assessment Using Continuous Flow Methodology

The demonstrated kilogram-scale continuous flow synthesis of the structurally analogous 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide provides a translatable manufacturing route for this compound. Process chemistry teams can adopt the same Mg–halogen exchange / sulfonylation / amine coupling sequence to rapidly scale up the synthesis of the target compound, leveraging the validated impurity control strategy and exotherm management. This significantly reduces the technical risk associated with gram-to-kilogram translation.

Quote Request

Request a Quote for 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.